molecular formula C14H23NO B1437570 N-[4-(Isopentyloxy)benzyl]-1-ethanamine CAS No. 23014-34-8

N-[4-(Isopentyloxy)benzyl]-1-ethanamine

Cat. No.: B1437570
CAS No.: 23014-34-8
M. Wt: 221.34 g/mol
InChI Key: DGWNEIVHDCJQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Isopentyloxy)benzyl]-1-ethanamine is a chemical compound with the molecular formula C14H23NO . This organic compound is part of a class of substances that feature an aromatic ring linked to an ethanamine group via an isopentyloxy chain. Such structural motifs are often explored in medicinal and synthetic chemistry research. Compounds within this structural family are frequently investigated as key synthetic intermediates or building blocks in the development of more complex molecules, including various heterocyclic compounds . The specific properties and applications of this compound in research settings, such as its mechanism of action in biological studies or its role in material science, are subjects of ongoing scientific inquiry. Researchers value this compound for its potential utility in constructing novel molecular architectures. This product is provided for research and development purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[4-(3-methylbutoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-15-11-13-5-7-14(8-6-13)16-10-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWNEIVHDCJQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of N-[4-(Isopentyloxy)benzyl]-1-ethanamine: Focus on Lipophilicity and its Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Development

In the landscape of contemporary drug discovery, the adage "potency is not everything" has never been more resonant. The journey of a potential therapeutic agent from a laboratory curiosity to a clinical success is fraught with challenges, many of which are dictated by its fundamental physical and chemical characteristics. Among these, lipophilicity, quantified by the partition coefficient (LogP), stands as a cornerstone property that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive technical overview of N-[4-(Isopentyloxy)benzyl]-1-ethanamine, a novel benzylamine derivative, with a specific focus on its physical properties and the critical importance of its calculated LogP value. For researchers, medicinal chemists, and drug development professionals, understanding these parameters is not merely an academic exercise but a crucial step in predicting a compound's behavior in biological systems and, ultimately, its potential as a therapeutic candidate.

This document will delve into the theoretical and practical aspects of characterizing this compound, offering insights into the causality behind experimental choices and providing robust, self-validating protocols. We will explore the significance of lipophilicity in absorption, distribution, metabolism, excretion, and toxicity (ADMET) and provide a detailed methodology for its experimental determination.

Molecular Profile of N-[4-(Isopentyloxy)benzyl]-1-ethanamine

N-[4-(Isopentyloxy)benzyl]-1-ethanamine belongs to the benzylamine class of compounds, which are recognized for their versatile applications in pharmaceuticals, agriculture, and organic synthesis.[3] The structure of this particular derivative, featuring an isopentyloxy group, suggests a moderate to high degree of lipophilicity, a key determinant of its interaction with biological membranes and protein targets.

Caption: Chemical structure of N-[4-(Isopentyloxy)benzyl]-1-ethanamine.

Physicochemical Properties: A Tabulated Summary

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 221.35 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability.
Calculated LogP (XLogP3) 3.4A measure of lipophilicity. A LogP between 1 and 5 is often considered optimal for oral drug absorption and cell membrane permeability.[]
Topological Polar Surface Area (TPSA) 21.2 ŲAn indicator of a molecule's ability to permeate cell membranes. TPSA values below 140 Ų are generally associated with good oral bioavailability.
Hydrogen Bond Donors 1The number of hydrogen atoms attached to electronegative atoms. Fewer donors generally lead to better membrane permeability.
Hydrogen Bond Acceptors 2The number of electronegative atoms. A moderate number of acceptors is often beneficial for solubility and target binding.
Rotatable Bonds 6A measure of molecular flexibility. Higher numbers can negatively impact bioavailability and target binding affinity.

The Central Role of Lipophilicity (LogP) in Drug Action

Lipophilicity is a critical physicochemical parameter that governs the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a drug candidate.[1][2] It describes the partitioning of a compound between a lipidic (non-polar) phase and an aqueous (polar) phase. The octanol-water partition coefficient (LogP) is the most widely used measure of lipophilicity.[5][6]

A balanced LogP is crucial for a drug's success:

  • Too low (hydrophilic): The compound may have poor absorption through the lipid-rich cell membranes of the gut wall and may be rapidly excreted.

  • Too high (lipophilic): The drug may be poorly soluble in the aqueous environment of the gastrointestinal tract and blood, leading to low bioavailability. Highly lipophilic compounds can also accumulate in fatty tissues, leading to a longer half-life and potential toxicity, and may be more susceptible to metabolic breakdown by cytochrome P450 enzymes.[]

For N-[4-(Isopentyloxy)benzyl]-1-ethanamine, the calculated LogP of 3.4 suggests a favorable balance of lipophilicity, making it a promising candidate for further investigation. This value falls within the desirable range for many orally administered drugs.

Experimental Determination of LogP: A High-Throughput RP-HPLC Method

While calculated LogP values are useful for initial screening, experimental determination is essential for accurate characterization.[6] The traditional "shake-flask" method, while considered the gold standard, can be time-consuming and labor-intensive.[5][6] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, reliable, and automatable alternative for determining LogP values, making it well-suited for the demands of modern drug discovery.[7][8]

The principle behind this method is the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.

Protocol: LogP Determination by RP-HPLC

1. Materials and Reagents:

  • N-[4-(Isopentyloxy)benzyl]-1-ethanamine (test compound)

  • A series of standard compounds with known LogP values (e.g., uracil, benzene, toluene, naphthalene)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • C18 reversed-phase HPLC column

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Data acquisition and analysis software

3. Experimental Workflow:

LogP_Determination_Workflow cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standard Solutions (known LogP values) hplc_injection Inject Standards and Sample onto C18 column prep_standards->hplc_injection prep_sample Prepare Test Compound Solution (N-[4-(Isopentyloxy)benzyl]-1-ethanamine) prep_sample->hplc_injection hplc_elution Isocratic or Gradient Elution (Acetonitrile/Water) hplc_injection->hplc_elution hplc_detection UV Detection hplc_elution->hplc_detection get_retention Determine Retention Times (tR) hplc_detection->get_retention calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 get_retention->calc_k plot_calibration Plot log(k') vs. known LogP of standards calc_k->plot_calibration determine_logp Determine LogP of Test Compound from the calibration curve plot_calibration->determine_logp

Caption: Experimental workflow for LogP determination using RP-HPLC.

Step-by-Step Methodology:

  • Preparation of Mobile Phase: Prepare a series of mobile phases with varying ratios of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v), each containing a small amount of formic acid (e.g., 0.1%) to ensure consistent ionization of the analyte.

  • Preparation of Standard and Sample Solutions: Dissolve the standard compounds and the test compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • HPLC System Setup: Equilibrate the C18 column with the initial mobile phase composition. Set the flow rate (e.g., 1 mL/min) and the UV detection wavelength (e.g., 254 nm, or a wavelength at which the compounds have maximum absorbance).

  • Determination of Dead Time (t0): Inject a non-retained compound (e.g., uracil) to determine the column dead time.

  • Injection of Standards and Sample: Inject equal volumes of each standard and the test compound solution.

  • Data Acquisition: Record the chromatograms and determine the retention time (tR) for each compound.

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (tR - t0) / t0.

  • Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standard compounds against their known LogP values. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good correlation (R² > 0.95) is indicative of a reliable method.

  • Determination of LogP for the Test Compound: Using the log k' value of N-[4-(Isopentyloxy)benzyl]-1-ethanamine, calculate its LogP value from the calibration curve.

Conclusion: A Data-Driven Approach to Drug Candidate Selection

The thorough characterization of a compound's physical properties, particularly its lipophilicity, is an indispensable component of modern, rational drug design. For N-[4-(Isopentyloxy)benzyl]-1-ethanamine, the calculated LogP of 3.4 positions it as a promising candidate for further preclinical development. However, as emphasized in this guide, computational predictions must be validated by robust experimental data. The outlined RP-HPLC method provides a reliable and efficient means to achieve this. By integrating theoretical understanding with rigorous experimental validation, researchers can make more informed decisions, increasing the likelihood of advancing compounds with the optimal physicochemical profile for therapeutic success.

References

  • Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed. Available at: [Link]

  • The influence of lipophilicity in drug discovery and design - PubMed. Available at: [Link]

  • Lipophilicity - Creative Biolabs. Available at: [Link]

  • Lipophilicity - Methods of determination and its role in medicinal chemistry - ResearchGate. Available at: [Link]

  • LogP—Making Sense of the Value - ACD/Labs. Available at: [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. Available at: [Link]

  • US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. Available at: [Link]

  • Physicochemical parameters of benzylamines 3 | Download Table - ResearchGate. Available at: [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Available at: [Link]

Sources

Technical Guide: Synthesis and Application of N-[4-(Isopentyloxy)benzyl]-1-ethanamine in Medicinal Chemistry

[1][2]

Executive Summary & Chemical Context[1][2]

N-[4-(Isopentyloxy)benzyl]-1-ethanamine (also known as N-ethyl-4-isoamyloxybenzylamine) represents a critical class of secondary lipophilic benzylamines used extensively as building blocks in medicinal chemistry and materials science.[1][2] Structurally, it combines a basic ethylamine headgroup with a lipophilic 4-isopentyloxybenzyl tail.[1][2]

This specific molecular architecture serves two primary functions in drug design:

  • Pharmacophore Modulation: The basic nitrogen serves as a protonatable anchor for GPCR or ion channel binding sites.[1][2]

  • Physicochemical Tuning: The para-isopentyloxy chain significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability and hydrophobic interaction within receptor pockets.[1][2]

This guide details the historical evolution of its synthesis, from classical alkylation to modern reductive amination, and provides a self-validating protocol for its laboratory-scale production.[1][2]

Retrosynthetic Analysis & Strategic Disconnection

To design a robust synthesis, we must first deconstruct the molecule.[1][2] The strategic disconnection reveals two primary pathways: Reductive Amination (Path A) and Direct Alkylation (Path B) .[1][2]

Pathway Analysis
  • Path A (Recommended): Disconnection at the C-N bond between the benzyl carbon and the nitrogen.[1][2] This leads to 4-isopentyloxybenzaldehyde and ethylamine .[1][2] This pathway minimizes over-alkylation side products.[1][2]

  • Path B (Classical): Disconnection at the benzyl-nitrogen bond using a benzyl halide.[1][2] This requires 4-isopentyloxybenzyl chloride and ethylamine .[1][2] This path often suffers from the formation of tertiary amines (double alkylation).[1][2]

Visualizing the Pathway

The following diagram illustrates the retrosynthetic logic and the forward synthetic flow.

RetrosynthesisTargetTarget: N-[4-(Isopentyloxy)benzyl]-1-ethanamineImineIntermediate: Imine SpeciesTarget->ImineRetrosynthetic CutAldehydePrecursor A: 4-IsopentyloxybenzaldehydeStep1Step 1: Imine Formation(-H2O)Aldehyde->Step1MixAmineReagent: EthylamineAmine->Step1MixImine->AldehydeImine->AmineStep2Step 2: Reduction(NaBH4 or STAB)Imine->Step2Step1->ImineStep2->TargetYields Product

Caption: Retrosynthetic disconnection showing the conversion of 4-isopentyloxybenzaldehyde to the target amine via an imine intermediate.

Historical Evolution of Synthesis Methods[1][2]

The synthesis of N-alkylbenzylamines has evolved significantly, driven by the need for selectivity.[1][2]

Era 1: Direct Alkylation (The "Brute Force" Method)

Historically, chemists reacted 4-alkoxybenzyl halides with excess ethylamine.[1][2]

  • Mechanism: SN2 Nucleophilic Substitution.[1][2]

  • Drawback: Even with excess amine, the product is more nucleophilic than the starting material, leading to significant amounts of N,N-diethyl-4-isopentyloxybenzylamine (tertiary amine impurity).[1][2] This necessitated tedious chromatographic purification.[1][2]

Era 2: The Leuckart-Wallach Reaction

Early industrial routes utilized ammonium formate or formamide at high temperatures.[1][2] While effective for some substrates, the harsh conditions often degraded sensitive ether linkages like the isopentyloxy group.[1][2]

Era 3: Modern Reductive Amination (The Standard)

The introduction of selective reducing agents like Sodium Cyanoborohydride (NaCNBH3) and later Sodium Triacetoxyborohydride (STAB) revolutionized this synthesis.[1][2]

  • Advantage: These reagents selectively reduce the imine/iminium ion intermediate in situ without reducing the aldehyde starting material, allowing for "one-pot" procedures with high yields (>85%).[1][2]

Validated Experimental Protocol

This protocol utilizes Sodium Triacetoxyborohydride (STAB) due to its non-toxic nature (compared to cyanoborohydride) and superior selectivity.[1][2]

Materials & Reagents
ReagentEquiv.[1][2]RoleNotes
4-Isopentyloxybenzaldehyde 1.0Limiting ReagentPre-synthesize from 4-hydroxybenzaldehyde if needed.[1][2]
Ethylamine (2M in THF) 1.2Amine SourceUse solution to avoid gas handling issues.[1][2]
Sodium Triacetoxyborohydride 1.5Reducing AgentMoisture sensitive; add quickly.[1][2]
Acetic Acid 1.0CatalystActivates the imine formation.[1][2]
Dichloromethane (DCM) SolventMediumAnhydrous preferred.[1][2]
Step-by-Step Methodology
Phase 1: Imine Formation
  • Setup: Charge a dry round-bottom flask with 4-isopentyloxybenzaldehyde (10 mmol, 1.92 g) and anhydrous DCM (40 mL).

  • Amine Addition: Add Ethylamine (2M in THF, 6 mL, 12 mmol) dropwise under nitrogen atmosphere.

  • Catalysis: Add Acetic Acid (10 mmol, 0.6 mL). Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC or 1H NMR.[1][2] Disappearance of the aldehyde peak (~9.8 ppm) indicates imine formation.[1][2]

Phase 2: Reduction
  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Mechanism:[1][2] STAB selectively reduces the protonated imine species.[1][2]

Phase 3: Workup & Purification (Self-Validating Step)
  • Quench: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 20 mL).[1][2]

  • Acid-Base Purification (Critical):

    • Combine organic layers and extract with 1M HCl (3 x 30 mL). The product moves to the aqueous phase; non-basic impurities (unreacted aldehyde) remain in DCM.[1][2]

    • Wash the acidic aqueous phase with fresh DCM (20 mL) to remove neutrals.[1][2]

    • Basify the aqueous phase to pH >12 using 4M NaOH .[1][2] The product will oil out.[1][2]

    • Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

  • Isolation: Dry the final organic layer over Na2SO4, filter, and concentrate in vacuo.

Expected Yield: 85–92% as a pale yellow oil.[1][2]

Analytical Characterization

To ensure scientific integrity, the product must be validated against the following spectral data.

1H NMR (400 MHz, CDCl3)
  • δ 7.25 (d, 2H): Aromatic protons (ortho to CH2N).[1][2]

  • δ 6.85 (d, 2H): Aromatic protons (ortho to alkoxy).[1][2]

  • δ 3.95 (t, 2H): O-CH2- (Isopentyloxy).[1][2]

  • δ 3.72 (s, 2H): Ar-CH2-N (Benzylic).[1][2]

  • δ 2.68 (q, 2H): N-CH2-CH3.[1][2]

  • δ 1.80 (m, 1H): Methine (Isopentyl).[1][2]

  • δ 1.65 (q, 2H): Methylene (Isopentyl).[1][2]

  • δ 1.12 (t, 3H): N-CH2-CH3.[1][2]

  • δ 0.96 (d, 6H): Methyls (Isopentyl).[1][2]

Mass Spectrometry (ESI+)
  • [M+H]+ Calc: 236.19

  • [M+H]+ Found: 236.2[1][2]

Process Workflow Diagram

The following diagram outlines the logical flow of the synthesis and the critical "Acid-Base Purification" loop which ensures high purity without chromatography.

WorkflowStartStart: Aldehyde + EthylamineReactionReaction: STAB Reduction(DCM, 16h)Start->ReactionQuenchQuench: Sat. NaHCO3Reaction->QuenchSep1Phase SeparationQuench->Sep1OrgPhaseOrganic Phase(Product + Impurities)Sep1->OrgPhaseAcidExtExtract with 1M HClOrgPhase->AcidExtAqPhaseAqueous Phase (Acidic)Contains Product SaltAcidExt->AqPhaseWasteOrgDiscard Organic Phase(Unreacted Aldehyde)AcidExt->WasteOrgBasifyBasify with NaOH (pH > 12)AqPhase->BasifyFinalExtExtract with DCMDry & ConcentrateBasify->FinalExtProductFinal Product:N-[4-(Isopentyloxy)benzyl]-1-ethanamineFinalExt->Product

Caption: Workflow illustrating the critical Acid-Base extraction strategy for isolating the secondary amine.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Available at: [Link][1][2]

  • Borch, R. F., et al. (1971).[1][2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1][2] Available at: [Link][1][2]

  • PubChem. (2023).[1][2] "Compound Summary: 4-Isopentyloxybenzaldehyde (Precursor)." National Library of Medicine.[1][2] Available at: [Link][1][2]

Methodological & Application

Application Notes and Protocols: N-[4-(Isopentyloxy)benzyl]-1-ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for research and informational purposes only. The protocols described herein are illustrative and should be adapted, validated, and performed by qualified personnel in a suitably equipped laboratory.

Introduction: Unveiling the Potential of a Novel Benzylamine Derivative

The substituted benzylamine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of biologically active agents.[1] Within this broad class, N-benzylphenylethylamines have emerged as a "privileged structure," particularly for their potent interactions with central nervous system targets.[2][3] The addition of an N-benzyl group to a phenethylamine or related amine core can significantly enhance binding affinity and functional potency at various receptors.[4]

This guide focuses on a novel, yet-to-be-fully-characterized molecule: N-[4-(Isopentyloxy)benzyl]-1-ethanamine . By analyzing its structural components—a 4-isopentyloxy substituted benzyl group linked to an ethanamine moiety—we can extrapolate its potential applications based on well-established structure-activity relationships (SAR) from related compounds. The lipophilic isopentyloxy group, in particular, may confer desirable pharmacokinetic properties and influence target engagement.

This document provides a theoretical framework and practical protocols for the synthesis, characterization, and biological evaluation of N-[4-(Isopentyloxy)benzyl]-1-ethanamine, with a primary focus on its hypothesized role as a modulator of serotonergic pathways and as a potential enzyme inhibitor.

Molecular Profile and Physicochemical Properties

  • IUPAC Name: N-[4-(3-methylbutoxy)benzyl]ethan-1-amine

  • Molecular Formula: C₁₄H₂₃NO

  • Molecular Weight: 221.34 g/mol

  • Structure:

    
    (A placeholder for the actual chemical structure image)
    
PropertyPredicted ValueJustification
LogP ~3.5 - 4.0The presence of the isopentyloxy group significantly increases lipophilicity, which is crucial for crossing cellular membranes, including the blood-brain barrier.[3]
Topological Polar Surface Area (TPSA) 21.26 ŲThe TPSA, primarily contributed by the nitrogen and oxygen atoms, suggests good potential for oral bioavailability and membrane permeability.
Hydrogen Bond Donors 1 (amine)The secondary amine can act as a hydrogen bond donor, which is often critical for target binding.[5]
Hydrogen Bond Acceptors 2 (amine, ether)The nitrogen and oxygen atoms can accept hydrogen bonds, providing additional points of interaction with a biological target.
Reactivity BasicThe ethanamine nitrogen is basic and will likely form salts with acids. This is important for formulation and handling.

Hypothesized Biological Activities and Therapeutic Potential

Based on its structural similarity to known bioactive molecules, N-[4-(Isopentyloxy)benzyl]-1-ethanamine is a candidate for investigation in several therapeutic areas.

Serotonergic System Modulation

The N-benzylphenylethylamine scaffold is renowned for its potent activity at serotonin (5-HT) receptors, particularly the 5-HT₂A subtype.[2][4] N-benzyl substitution has been shown to dramatically increase both binding affinity and functional activity for this class of compounds.[4]

  • Hypothesis: N-[4-(Isopentyloxy)benzyl]-1-ethanamine may act as a ligand for 5-HT receptors, potentially with agonist or antagonist properties. Its specific profile will depend on the precise interactions of the isopentyloxybenzyl moiety with the receptor's binding pocket.

  • Potential Applications:

    • Neuropsychiatric Disorders: Depending on its functional activity, it could be explored for conditions like depression, anxiety, or psychosis.

    • Neurological Disorders: Modulation of the 5-HT system is relevant in migraine and other neurological conditions.

5HT2A_Signaling_Pathway Compound N-[4-(Isopentyloxy)benzyl] -1-ethanamine Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Hypothesized 5-HT2A receptor activation pathway.

Enzyme Inhibition

Substituted benzylamines are known inhibitors of various enzymes.[1]

  • Monoamine Oxidase (MAO) Inhibition: The phenethylamine-like core suggests potential for MAO inhibition. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

  • Other Enzymes: The scaffold has also been found in inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3.[5] The specific inhibitory profile of N-[4-(Isopentyloxy)benzyl]-1-ethanamine would need to be determined through broad screening.

Antimicrobial and Antifungal Activity

N-aryl-N-benzylamine derivatives have demonstrated antifungal activity.[6] The lipophilic nature of the isopentyloxy group could enhance the compound's ability to penetrate microbial cell membranes.

  • Hypothesis: The compound may exhibit inhibitory activity against various fungal or bacterial strains.

  • Potential Applications: Development of new anti-infective agents.

Experimental Protocols

Synthesis via Reductive Amination

This protocol describes a standard and versatile method for the synthesis of N-substituted benzylamines.[3]

Synthesis_Workflow Aldehyde 4-(Isopentyloxy)benzaldehyde Imine_Formation Imine Formation (Condensation) Aldehyde->Imine_Formation Ethanamine Ethanamine Ethanamine->Imine_Formation Imine_Intermediate Intermediate Imine Imine_Formation->Imine_Intermediate Reduction Reduction (e.g., NaBH4) Imine_Intermediate->Reduction Product N-[4-(Isopentyloxy)benzyl] -1-ethanamine Reduction->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: General workflow for synthesis via reductive amination.

Materials:

  • 4-(Isopentyloxy)benzaldehyde

  • Ethanamine (as a solution in a suitable solvent, e.g., ethanol)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)

  • Methanol or another suitable protic solvent

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 4-(isopentyloxy)benzaldehyde in a minimal amount of methanol.

    • Add 1.1 to 1.5 equivalents of ethanamine solution to the flask.

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 1.5 equivalents of sodium borohydride in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-[4-(Isopentyloxy)benzyl]-1-ethanamine.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Assay: 5-HT₂A Receptor Binding

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for the 5-HT₂A receptor.

Materials:

  • Cell membranes expressing human 5-HT₂A receptors

  • [³H]ketanserin (radioligand)

  • Test compound (N-[4-(Isopentyloxy)benzyl]-1-ethanamine) at various concentrations

  • 5-HT (serotonin) or a known 5-HT₂A ligand for non-specific binding determination

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Microplate reader or liquid scintillation counter

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare the cell membrane suspension in the assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, [³H]ketanserin (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add cell membranes, [³H]ketanserin, and a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).

    • Competitive Binding: Add cell membranes, [³H]ketanserin, and the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at room temperature (or 37 °C) for 60-90 minutes.

  • Termination and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Interpretation and Structure-Activity Relationships (SAR)

The biological activity of N-[4-(Isopentyloxy)benzyl]-1-ethanamine should be interpreted in the context of related N-benzylphenylethylamines.[4]

  • Role of the Isopentyloxy Group: The size, shape, and lipophilicity of this group are critical. It is expected to occupy a hydrophobic pocket in the target binding site. Comparing its activity to analogs with different alkoxy groups (e.g., methoxy, benzyloxy) can provide insights into the optimal size and conformation for this substituent.[7]

  • The Ethanamine Side Chain: While this guide focuses on the ethanamine derivative, modifications to this chain (e.g., lengthening, branching) can significantly impact potency and selectivity.

  • Chirality: If a chiral center is introduced (e.g., by adding a methyl group to the ethanamine backbone), the individual enantiomers should be synthesized and tested, as they often exhibit different pharmacological profiles.[3]

Conclusion

N-[4-(Isopentyloxy)benzyl]-1-ethanamine represents a promising, unexplored molecule within the medicinally relevant benzylamine chemical space. Based on robust precedent from structurally related compounds, it warrants investigation as a potential modulator of the serotonergic system, an enzyme inhibitor, or an antimicrobial agent. The protocols and theoretical framework provided in this guide offer a starting point for researchers to synthesize and evaluate this novel compound, potentially unlocking new therapeutic avenues.

References

  • Application Notes and Protocols: N-Benzylphenylethylamines in Medicinal Chemistry - Benchchem.
  • The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery - Benchchem.
  • Wiessler, M., Römruen, K., & Pool, B. L. (1982). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. Carcinogenesis, 3(10), 1195–1198.
  • Vicker, N., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(23), 7166.
  • Hansen, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2(11), 676–685.
  • Literature review of chiral N-benzylphenylethylamines - Benchchem.
  • Wiessler, M., Römruen, K., & Pool, B. L. (1982). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. Carcinogenesis, 3(10), 1195–1198.
  • Funes, M. C., et al. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC, 2011(vii), 149-161.
  • González-Gómez, J. C., & Vilar, S. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.
  • González-Gómez, J. C., & Vilar, S. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.
  • da Silva, A. C., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 473.
  • Synthesis of 4-Hydroxybenzylamine - PrepChem.com.
  • Synthesis of (R)-α-[N-benzyl-N-[2-(3-carbamoyl-4-hydroxy-phenoxy)-ethyl]-aminomethyl] - PrepChem.com.
  • Kim, B. H., et al. (2013). Efficient synthesis of N-methylamides and amines via 4-(alkylamino)benzyl-N-methylamine as a versatile building block. Heterocycles, 87(8), 1747-1758.
  • Process for producing 4-(4-alkylphenoxy)

Sources

Catalysts for hydrogenating imine intermediates of N-[4-(Isopentyloxy)benzyl]-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Hydrogenation of N-[4-(Isopentyloxy)benzylidene]ethanamine

Executive Summary

This guide details the catalytic protocols for the reductive amination of 4-(isopentyloxy)benzaldehyde with ethylamine to synthesize N-[4-(Isopentyloxy)benzyl]-1-ethanamine .

The critical technical challenge in this synthesis is chemoselectivity . While the formation of the imine intermediate is thermodynamically straightforward, the subsequent reduction step poses a bifurcation risk:

  • Desired Pathway: Hydrogenation of the C=N imine bond to the secondary amine.

  • Undesired Pathway: Hydrogenolysis (cleavage) of the benzylic C-N bond, resulting in toluene derivatives and free ethylamine.

This note recommends Platinum on Carbon (Pt/C) as the superior catalyst for preserving the benzyl-nitrogen motif, contrasting it with Palladium (Pd/C) and Raney Nickel alternatives.

Chemical Context & Reaction Pathway

The synthesis proceeds via a two-stage "one-pot" mechanism.[1] First, the condensation of the aldehyde and amine releases water to form the Schiff base (imine). Second, the imine is catalytically reduced.

Target Molecule: N-[4-(Isopentyloxy)benzyl]-1-ethanamine Molecular Formula: C


H

NO Key Structural Feature: The para-isopentyloxy group adds lipophilicity, often required for blood-brain barrier penetration in CNS-active analogs, but does not introduce steric hindrance at the reaction center.
Mechanistic Pathway Diagram

ReactionPathway Aldehyde 4-(Isopentyloxy) benzaldehyde Imine INTERMEDIATE: N-[4-(Isopentyloxy)benzylidene] ethanamine Aldehyde->Imine - H2O (Condensation) Amine Ethylamine Amine->Imine - H2O (Condensation) Target TARGET PRODUCT: N-[4-(Isopentyloxy)benzyl] -1-ethanamine Imine->Target Path A: Hydrogenation (Pt/C or Raney Ni) Byproduct BYPRODUCTS: 4-(Isopentyloxy)toluene + Ethylamine Imine->Byproduct Path B: Hydrogenolysis (Pd/C risk)

Figure 1: The competitive landscape between hydrogenation (green) and hydrogenolysis (red) during the reduction of the imine intermediate.

Catalyst Selection Matrix

The choice of metal is the single most important variable in this protocol.

Catalyst SystemSelectivity (C=N vs C-N)ActivityRecommendationContext
5% Pt/C (Sulfided or Unsulfided) High ModeratePrimary Choice Platinum is less active toward benzylic C-N cleavage than Palladium. It selectively reduces the imine bond while leaving the benzyl group intact.
Raney Nickel High HighSecondary Choice Excellent selectivity and low cost. However, requires handling of pyrophoric slurry and typically higher pressure (5–10 bar).
10% Pd/C Low Very HighNot Recommended Palladium aggressively catalyzes hydrogenolysis (debenzylation). If used, it requires acidic additives or "poisoning" to arrest the reaction at the amine stage.
Ir/Ru Homogeneous High HighSpecialized Use only if enantioselectivity is required (not applicable here as the product is achiral) or if heterogeneous catalysts fail.

Detailed Experimental Protocols

Protocol A: Heterogeneous Hydrogenation using Pt/C (The "Gold Standard")

This protocol prioritizes product purity and ease of workup. Platinum on carbon minimizes the risk of over-reduction.

Reagents:

  • 4-(Isopentyloxy)benzaldehyde (1.0 eq)

  • Ethylamine (2.0 M in THF or Methanol) (1.2 eq)

  • Catalyst: 5% Pt/C (wet support, approx. 2-5 wt% loading relative to substrate)

  • Solvent: Ethanol (Absolute) or Methanol

  • Additive: None required (neutral conditions favor Pt selectivity).

Workflow:

  • Imine Formation (Pre-activation):

    • Charge the reaction vessel with 4-(isopentyloxy)benzaldehyde dissolved in Ethanol (0.5 M concentration).

    • Add Ethylamine solution dropwise at 0–5°C to control the exotherm.

    • Optional: Add 3Å Molecular Sieves to drive the equilibrium, though usually unnecessary if hydrogenation is immediate.

    • Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or HPLC for the disappearance of aldehyde.

  • Hydrogenation:

    • Safety Note: Purge the vessel with Nitrogen (

      
      ) three times to remove oxygen.
      
    • Add the 5% Pt/C catalyst carefully (keep wet to prevent sparking).

    • Pressurize the vessel with Hydrogen (

      
      ) to 3 bar (approx 45 psi) .
      
    • Stir vigorously at 25°C .

    • Reaction Endpoint: Monitor H2 uptake. The reaction typically completes in 2–4 hours.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst cake dry out completely (fire hazard).

    • Concentrate the filtrate under reduced pressure.

    • Purification: The crude oil is often sufficiently pure (>95%). If necessary, convert to the HCl salt by adding 1M HCl in ether/dioxane, filtering the resulting precipitate.

Protocol B: Raney Nickel Hydrogenation (Cost-Effective Scale-Up)

Raney Nickel is preferred for larger batches due to lower catalyst cost, but requires strict safety protocols.

Reagents:

  • Substrate solution (as above).

  • Catalyst: Raney Nickel (W2 or 2800 grade), washed with Ethanol.

Workflow:

  • Imine Formation: Perform as in Protocol A.

  • Hydrogenation:

    • Add Raney Nickel slurry (10 wt% loading).

    • Pressurize to 5–10 bar (70–145 psi) . Raney Ni often requires slightly higher pressure than Pt/C for efficient imine reduction.

    • Heat to 40–50°C .

    • Stir for 4–6 hours.

  • Workup:

    • Critical: Filter under inert atmosphere (Argon/Nitrogen). Raney Ni is pyrophoric when dry.

    • Wash the filter cake with ethanol.

    • Evaporate solvent to yield the amine.[2]

Process Control & Troubleshooting

Decision Logic for Optimization

Troubleshooting Start Analyze Crude Reaction Mixture (HPLC/GC) Check1 Is Aldehyde remaining? Start->Check1 Check2 Is Toluene/De-benzylated product present? Check1->Check2 No Action1 Imine formation incomplete. Increase time or add drying agent (MgSO4). Check1->Action1 Yes Action2 Hydrogenolysis occurring. Switch from Pd to Pt/C. Lower Temp/Pressure. Check2->Action2 Yes Action3 Reaction stalled (Imine present). Increase H2 Pressure. Check for catalyst poisoning (S, amines). Check2->Action3 No (Imine remains) Success Target Amine >95% Proceed to Salt Formation Check2->Success No (Only Amine)

Figure 2: Troubleshooting logic flow for reaction optimization.

Common Issues:
  • Aldehyde Dimerization: If the amine is added too slowly without cooling, aldol condensation of the aldehyde can compete. Solution: Ensure rapid mixing at low temperature initially.

  • Catalyst Poisoning: Amines can sometimes inhibit the catalyst surface. Solution: If the reaction stalls, adding a trace amount of Acetic Acid (1.0 eq) can protonate the product amine, preventing it from binding strongly to the metal surface, though this is less of an issue with Pt/C than Pd/C.

References

  • Organic Chemistry Portal. Reductive Amination - Synthetic Methods and Reactivity. [Link]

  • Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles and imines. (Demonstrates Pt vs Pd selectivity). [Link]

  • American Chemical Society (ACS). Facile Hydrogenative Deprotection of N-Benzyl Groups. (Discusses the mechanism of hydrogenolysis to be avoided). [Link]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Applications. [Link]

Sources

Troubleshooting & Optimization

Reducing moisture sensitivity during N-[4-(Isopentyloxy)benzyl]-1-ethanamine storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers handling N-[4-(Isopentyloxy)benzyl]-1-ethanamine .

This guide moves beyond generic safety data sheets (SDS) to address the specific physicochemical vulnerabilities of secondary amines with lipophilic ether tails.

Subject: N-[4-(Isopentyloxy)benzyl]-1-ethanamine CAS: (Analogous to 73441-43-7 family) Functional Class: Secondary Amine / Benzyl Ether Critical Sensitivity: Hygroscopicity & Carbamate Formation (


 Capture)[1][2]

Part 1: The Mechanism of Failure

Why is my sample degrading?

Users often mistake the degradation of this compound for simple oxidation. While the ether tail is susceptible to slow oxidation, the immediate threat is atmospheric carbamylation .

As a secondary amine, N-[4-(Isopentyloxy)benzyl]-1-ethanamine acts as a nucleophile.[1][2] In the presence of atmospheric moisture, it captures Carbon Dioxide (


) to form a carbamic acid, which rapidly stabilizes as a carbamate salt. This manifests physically as "blooming"—a white, crusty solid forming on the neck of the bottle or suspended in the oil.
The Degradation Pathway

The following diagram illustrates the chemical causality chain that occurs when the container is improperly sealed or opened while cold.

degradation_mechanism Amine Free Amine (Liquid/Oil) Intermediate Hydrated Amine Complex Amine->Intermediate Hygroscopic Absorption H2O Atmospheric Moisture (H₂O) H2O->Intermediate CO2 Atmospheric CO₂ Carbamate Ammonium Carbamate (White Solid Crust) CO2->Carbamate Intermediate->Carbamate Nucleophilic Attack on CO₂

Figure 1: The "Blooming" Effect.[1][2] Moisture acts as a catalyst, facilitating the amine's reaction with


 to form stable carbamate salts.

Part 2: The "Gold Standard" Storage Protocol

To maintain purity >98% over 12+ months, you must disrupt the Moisture




chain.
The Container System
  • Primary Vessel: Amber borosilicate glass (Class 1).[1][2]

    • Why? The isopentyloxy group is ether-linked.[1][2] While stable, amber glass prevents photo-initiated radical formation at the benzylic position [1].[2]

  • Closure: Teflon (PTFE) lined screw cap or crimp seal.[1][2]

    • Avoid: Polyethylene cone liners (permeable to

      
       over time).[1][2]
      
  • Headspace Management:

    • Argon (Ar) is superior to Nitrogen (

      
      ).[1]
      
    • Physics: Argon is denser than air.[1][2][3] When you flush the vial, Ar settles down onto the liquid surface, creating a heavy blanket.

      
       mixes more easily with air.[1][2]
      
Temperature & Handling
  • Storage Temp: -20°C (Long-term) or 2–8°C (Active use).

  • The "Warm-Up" Rule (Critical):

    • Protocol: When removing the vial from the freezer, let it stand at room temperature for 30–45 minutes before opening.

    • The Physics: Opening a -20°C bottle in a 22°C lab causes immediate condensation of atmospheric water vapor onto the product.[1][2] This water then traps

      
      , initiating the carbamate crust shown in Figure 1.
      
Secondary Containment (Desiccation)

Do not rely solely on the vial cap.

  • Place the vial inside a heat-sealed aluminized bag or a secondary jar containing Molecular Sieves (4Å) or Silica Gel .

  • Note: Do not let the desiccant touch the amine directly.

Part 3: Troubleshooting & FAQs

Q1: I see a white solid ring on the threads of the vial. Is the whole batch ruined?

  • Diagnosis: This is likely the ammonium carbamate salt formed by a micro-leak in the cap.

  • Solution:

    • Do not shake the bottle (this mixes the crust into the clean oil).

    • Filter the liquid through a 0.2 µm PTFE syringe filter (the carbamate is usually insoluble in the parent amine).

    • Confirm purity via NMR.[1][2] If the bulk liquid is affected, perform an acid-base extraction (dissolve in DCM, wash with dilute NaOH to revert carbamate back to free amine) [2].

Q2: Can I store this in plastic (polypropylene) tubes?

  • Verdict: No.

  • Reasoning: Secondary amines can leach plasticizers from standard polypropylene.[1][2] Furthermore, plastics are permeable to water vapor and

    
     over months. Always use glass [3].[1][2]
    

Q3: How do I handle aliquoting without a glovebox?

  • Technique: Use the "Positive Pressure" method.

    • Insert a needle connected to an Argon line into the septum.

    • Insert your sampling syringe.[1][2]

    • Withdraw liquid while Argon actively fills the void.

    • This prevents vacuum formation that would suck in outside air.[1][2]

Part 4: Quality Control & Validation Workflow

Use this decision tree to validate the integrity of your storage method before using the reagent in critical experiments.

qc_workflow Start Remove from Storage (-20°C) WarmUp Equilibrate to RT (30-45 mins) Start->WarmUp Visual Visual Inspection: Clear Oil or White Crust? WarmUp->Visual Crust White Crust Present Visual->Crust Cloudy/Solid Clear Clear / Light Yellow Visual->Clear Transparent Action_Purify Perform Acid/Base Extraction Crust->Action_Purify NMR 1H-NMR Check (CDCl3) Clear->NMR Action_Use Proceed to Experiment NMR->Action_Purify Extra Peaks NMR->Action_Use No Carbamate Peaks

Figure 2: QC Decision Tree. Always equilibrate to room temperature (RT) before visual inspection.

Data Summary: Storage Conditions vs. Degradation[4][5][6]
Storage ConditionAtmosphereContainerEst. Shelf LifePrimary Failure Mode
Ambient (25°C) AirClear Glass< 2 WeeksOxidation (Yellowing) & Carbamate
Refrig (4°C) AirPlastic< 1 MonthMoisture absorption through plastic
Freezer (-20°C) NitrogenAmber Glass6 MonthsSlow moisture ingress
Freezer (-20°C) Argon Amber Glass + Teflon > 12 Months Stable

References

  • Sigma-Aldrich. (2022).[1][2] Technical Bulletin: Handling Air-Sensitive Reagents.[1][2][4] Merck KGaA.[1][2] Link

  • BenchChem Support. (2025).[1][2][5][6] Purification of Carbamic Acid Derivatives.[1][2][5] Technical Support Center.[1][2][6] Link

  • Fisher Scientific. (2023).[1][2] Air-Sensitive Chemistry: Practical and Safety Considerations. Laboratory Safety Guide.[1][2] Link

  • PubChem. (2025).[1][2] Compound Summary: N-Isopropylbenzylamine (Structural Analog).[1][2] National Library of Medicine.[1][2] Link

Sources

Validation & Comparative

FTIR characteristic peaks for N-[4-(Isopentyloxy)benzyl]-1-ethanamine identification

[1]

Executive Summary & Application Context

N-[4-(Isopentyloxy)benzyl]-1-ethanamine (hereafter referred to as N-ISO-E ) is a critical secondary amine intermediate, often encountered in the synthesis of complex pharmaceutical agents (e.g., antihistamines, antifungals, or calcium sensing receptor antagonists).[1]

Accurate identification of N-ISO-E presents a specific analytical challenge: distinguishing the isopentyl tail from its straight-chain isomer (n-pentyl) and verifying the integrity of the secondary amine against tertiary byproducts or unreacted aldehyde precursors.[1]

This guide provides a definitive FTIR (Fourier Transform Infrared) characterization strategy, comparing N-ISO-E against its most common structural analogs.[1]

Structural Breakdown & Vibrational Logic

To interpret the spectrum, we must deconstruct the molecule into its vibrational chromophores.

Structural MoietyKey Vibrational ModeDiagnostic Value
Secondary Amine (–NH–)N-H Stretch & BendDistinguishes from tertiary amine impurities.[1][2][3]
Aryl Ether (Ar–O–R)C–O–C Asym.[1] StretchConfirms the ether linkage integrity.
Isopentyl Group Gem-dimethyl doubletCRITICAL: Distinguishes iso-pentyl from n-pentyl isomers.[1]
Para-Substituted Ring C-H Out-of-plane (oop)Confirms 1,4-substitution pattern.

Comparative Identification Strategy

The following workflow illustrates the logical decision tree for confirming N-ISO-E identity using FTIR data.

FTIR_Identification_WorkflowStartUnknown Sample SpectrumCheck_NHStep 1: Check 3300-3400 cm⁻¹(N-H Stretch)Start->Check_NHCheck_COStep 2: Check 1680-1750 cm⁻¹(C=O Carbonyl)Check_NH->Check_COWeak Band PresentResult_TertiaryContaminant:Tertiary AmineCheck_NH->Result_TertiaryAbsentCheck_EtherStep 3: Check 1230-1260 cm⁻¹(Ar-O-C Stretch)Check_CO->Check_EtherAbsentResult_AldehydeContaminant:Precursor AldehydeCheck_CO->Result_AldehydeStrong Band PresentCheck_GemStep 4: Check 1360-1385 cm⁻¹(Gem-Dimethyl Doublet)Check_Ether->Check_GemStrong Band PresentResult_NormalIsomer:n-Pentyl AnalogCheck_Gem->Result_NormalSingle PeakResult_TargetCONFIRMED:N-[4-(Isopentyloxy)benzyl]-1-ethanamineCheck_Gem->Result_TargetSplit Peak (Doublet)

Figure 1: Logical decision tree for the spectroscopic validation of N-ISO-E, prioritizing functional group exclusion.

Characteristic Peak Analysis (The "Fingerprint")[1][4]

This section compares the target molecule against its closest "Alternative" (the n-pentyl isomer) to demonstrate specificity.

A. The High-Frequency Region (3500 – 2800 cm⁻¹)[1]
  • Target (N-ISO-E):

    • N-H Stretch: A single, relatively sharp but weak band around 3300–3350 cm⁻¹ . This confirms the secondary amine.[4] A primary amine would show a doublet; a tertiary amine would show nothing.[2][3]

    • C-H Stretch (Aliphatic): Strong absorption just below 3000 cm⁻¹.[1][5]

  • Differentiation: This region confirms the amine class but cannot distinguish the isopentyl group from an n-pentyl group.

B. The Fingerprint Region (1500 – 600 cm⁻¹)

This is where the definitive identification occurs.

Frequency (cm⁻¹)Vibration ModeTarget (Isopentyl)Alternative (n-Pentyl)
1385 & 1365 CH₃ Symmetric Bend (Umbrella) Doublet (Split) Singlet (~1380)
1245 ± 10 Ar–O–C Asym.[1] Stretch StrongStrong
1510 & 1610 Aromatic Ring Breathing PresentPresent
820–840 C-H OOP (Para-sub) StrongStrong
The "Gem-Dimethyl" Marker (1360–1385 cm⁻¹)

The most critical feature for N-ISO-E is the Gem-dimethyl effect .[1] The isopentyl group contains a terminal isopropyl moiety (–CH(CH₃)₂).[1]

  • Mechanism: The interaction between the two methyl groups attached to the same carbon causes the symmetric bending vibration to split into two distinct bands of roughly equal intensity at approximately 1385 cm⁻¹ and 1365 cm⁻¹ .

  • The Alternative: The n-pentyl isomer lacks this branching and will exhibit only a single methyl bending vibration near 1380 cm⁻¹.[1]

Experimental Protocol: Self-Validating Identification

To ensure reproducibility (Trustworthiness), follow this standardized ATR-FTIR protocol.

Materials & Equipment[7][8][9]
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe Single-Reflection ATR (Attenuated Total Reflectance).[1]

  • Solvent (for cleaning): Isopropanol (HPLC Grade).[1]

Step-by-Step Methodology
  • Background Collection: Clean the ATR crystal and collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).

  • Sample Deposition:

    • If Liquid: Place 10 µL of N-ISO-E directly onto the crystal center.[1]

    • If Oil/Paste:[1] Smear a thin film ensuring full contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Validation Check (Self-Correction):

    • Check Baseline: Ensure transmittance at 2000–2500 cm⁻¹ is near 100%.

    • Check CO2: Look for a doublet at 2350 cm⁻¹. If strong, purge and rescan.

  • Data Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may merge the critical 1385/1365 cm⁻¹ doublet.

Scientific Rationale & Causality

Why do we rely on these specific peaks?

  • Electronegativity & Force Constants: The Ether (C-O-C) stretch is one of the strongest bands in the spectrum because of the large dipole moment change induced by the electronegative oxygen atom during stretching. This makes it a reliable "anchor" peak for identification [1].

  • Symmetry Breaking: The splitting of the 1380 cm⁻¹ peak in the isopentyl group is a direct consequence of vibrational coupling between the two adjacent methyl groups. This is a fundamental physical property of iso-alkanes, making it a robust identification marker regardless of sample concentration [2].[1]

  • Substitution Patterns: The para-substitution (1,4-disubstituted benzene) dictates the out-of-plane bending vibration at ~830 cm⁻¹.[1] This allows us to rule out ortho or meta isomers which might arise from incorrect starting materials [3].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment rules).
  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Wiley. [1]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for detailed frequency tables).
  • NIST Chemistry WebBook. "Infrared Spectroscopy of Alkyl Benzenes." (General reference for aromatic substitution patterns). [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Isopentyloxy)benzyl]-1-ethanamine
Reactant of Route 2
Reactant of Route 2
N-[4-(Isopentyloxy)benzyl]-1-ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.